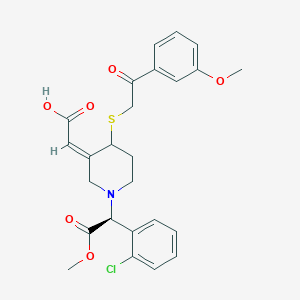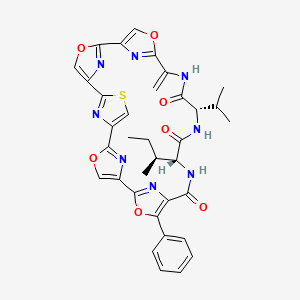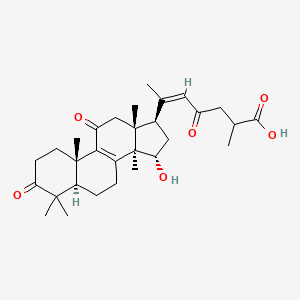
cis-Clopidogrel-MP Derivative
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-Clopidogrel-MP Derivative: is a 3’-methoxyacetophenone derivative of the active metabolite of Clopidogrel. Clopidogrel is an orally active platelet inhibitor that targets the P2Y12 receptor. This compound is known for its role in inhibiting platelet aggregation, making it significant in the prevention of blood clots.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-Clopidogrel-MP Derivative involves the derivatization of the active metabolite of Clopidogrel with 3’-methoxyacetophenone. The reaction typically requires specific conditions such as controlled temperature, pH, and the presence of catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents, advanced reaction vessels, and stringent quality control measures to ensure consistency and purity of the final product. The compound is usually stored at -20°C, protected from light, and under nitrogen to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions: cis-Clopidogrel-MP Derivative undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: This reaction can lead to the formation of different metabolites.
Substitution: This reaction can introduce new functional groups, potentially enhancing or diminishing the compound’s activity.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction may produce reduced metabolites .
Aplicaciones Científicas De Investigación
cis-Clopidogrel-MP Derivative has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the study of Clopidogrel metabolites.
Biology: Investigated for its role in platelet aggregation and its potential effects on various biological pathways.
Medicine: Studied for its potential therapeutic applications in preventing blood clots and related cardiovascular conditions.
Industry: Utilized in the development of new pharmaceutical formulations and as a standard in quality control processes
Mecanismo De Acción
cis-Clopidogrel-MP Derivative exerts its effects by targeting the P2Y12 receptor on platelets. This binding prevents adenosine diphosphate from activating the glycoprotein GPIIb/IIIa complex, thereby inhibiting platelet aggregation. The compound undergoes a two-step activation process to form an active thiol-containing metabolite that irreversibly binds to the receptor .
Comparación Con Compuestos Similares
Clopidogrel: The parent compound, also a platelet inhibitor targeting the P2Y12 receptor.
Prasugrel: Another P2Y12 receptor inhibitor with a similar mechanism of action but different pharmacokinetics.
Ticagrelor: A reversible P2Y12 receptor inhibitor with a different chemical structure and mode of action.
Uniqueness: cis-Clopidogrel-MP Derivative is unique due to its specific derivatization with 3’-methoxyacetophenone, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other P2Y12 receptor inhibitors .
Propiedades
Fórmula molecular |
C25H26ClNO6S |
|---|---|
Peso molecular |
504.0 g/mol |
Nombre IUPAC |
(2Z)-2-[1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpiperidin-3-ylidene]acetic acid |
InChI |
InChI=1S/C25H26ClNO6S/c1-32-18-7-5-6-16(12-18)21(28)15-34-22-10-11-27(14-17(22)13-23(29)30)24(25(31)33-2)19-8-3-4-9-20(19)26/h3-9,12-13,22,24H,10-11,14-15H2,1-2H3,(H,29,30)/b17-13-/t22?,24-/m0/s1 |
Clave InChI |
FNCOEMFSIDGTAR-NDGGNATBSA-N |
SMILES isomérico |
COC1=CC=CC(=C1)C(=O)CSC\2CCN(C/C2=C/C(=O)O)[C@@H](C3=CC=CC=C3Cl)C(=O)OC |
SMILES canónico |
COC1=CC=CC(=C1)C(=O)CSC2CCN(CC2=CC(=O)O)C(C3=CC=CC=C3Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 1-(cyclopropanecarbonylamino)-9H-pyrido[3,4-b]indole-7-carboxylate](/img/structure/B11930581.png)
![3-Quinolinecarboxylic acid, 7-[(7S)-7-amino-5-azaspiro[2.4]hept-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-, hydrate](/img/structure/B11930589.png)
![N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylpyrrolo[3,2-b]pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide](/img/structure/B11930596.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[7-(2,5-dioxopyrrol-1-yl)heptanoylamino]propanoyl]amino]propanoyl]amino]-N-(4-hydroxyphenyl)-N'-tritylbutanediamide](/img/structure/B11930599.png)



![(2Z)-3-(3-bromo-4-hydroxy-phenyl)-N-[2-[2-[[(2Z)-3-(3-bromo-4-hydroxy-phenyl)-2-hydroxyimino-propanoyl]amino]ethyldisulfanyl]ethyl]-2-hydroxyimino-propanamide](/img/structure/B11930629.png)
![(1S,2R,4R,5R,10R,11S,14R,15R,18S)-15-[(1S)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-5-hydroxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B11930630.png)


![3,6-bis[4-[bis[(9Z,12Z)-2-hydroxyoctadeca-9,12-dienyl]amino]butyl]piperazine-2,5-dione](/img/structure/B11930639.png)
![N-(3-azidopropyl)-3-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide](/img/structure/B11930646.png)
